4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde
Description
4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde is a pyrene-based tetra-aldehyde derivative featuring a bulky tert-butyl substituent at the 7-position of the pyrene core. This compound serves as a critical building block for synthesizing covalent organic frameworks (COFs) and porous polymers. Its molecular formula is C48H34O4 (assuming substitution at 1,3,5,9 positions with benzaldehyde groups and tert-butyl at position 7), with a molecular weight of approximately 698.8 g/mol. The compound is typically stored under inert atmospheres (N2) at 2–8°C to prevent aldehyde oxidation .
Properties
Molecular Formula |
C48H34O4 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
4-[7-tert-butyl-3,5,9-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C48H34O4/c1-48(2,3)37-20-42-40(35-16-8-31(27-51)9-17-35)23-44-38(33-12-4-29(25-49)5-13-33)22-39(34-14-6-30(26-50)7-15-34)45-24-41(43(21-37)46(42)47(44)45)36-18-10-32(28-52)11-19-36/h4-28H,1-3H3 |
InChI Key |
VJKSROKOISGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Origin of Product |
United States |
Preparation Methods
Molecular and Structural Overview
| Property | Data |
|---|---|
| Molecular Formula | C48H34O4 |
| Molecular Weight | 674.78 g/mol |
| CAS Number | 1422738-48-4 |
| IUPAC Name | 4-[7-tert-butyl-3,5,9-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
| SMILES | CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
| Purity | ≥95% (commercial samples) |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde typically involves a multi-step approach centered on functionalizing a pyrene core with tert-butyl and benzaldehyde substituents. The key steps include:
- Introduction of the tert-butyl group at the 7-position of pyrene.
- Bromination or halogenation at the 1,3,5,9-positions of pyrene to create reactive sites.
- Palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille coupling) to attach benzaldehyde-substituted phenyl groups.
- Final oxidation or formylation steps to introduce aldehyde groups on the phenyl rings.
Detailed Synthetic Route
Step 1: Preparation of 7-(tert-Butyl)pyrene Core
- The tert-butyl group is introduced onto pyrene via Friedel-Crafts alkylation or directed lithiation followed by reaction with tert-butyl electrophiles.
- This step requires careful control of reaction conditions to ensure regioselectivity at the 7-position.
Step 2: Halogenation of Pyrene Core
- The 1,3,5,9-positions of the pyrene core are brominated using bromine or N-bromosuccinimide under controlled conditions.
- This step yields tetrabromo-7-(tert-butyl)pyrene, which serves as a key intermediate for subsequent coupling.
Step 3: Palladium-Catalyzed Cross-Coupling with Benzaldehyde Derivatives
- The tetrabromo intermediate undergoes Suzuki-Miyaura cross-coupling with 4-formylphenylboronic acid or related boronate esters.
- Typical catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with triphenylphosphine ligands.
- Reaction conditions: reflux in polar aprotic solvents such as dimethylformamide or toluene with bases like potassium carbonate or triethylamine.
- This step attaches four benzaldehyde-substituted phenyl groups to the pyrene core.
Step 4: Purification and Characterization
- The crude product is purified by column chromatography using solvents such as dichloromethane and hexane.
- Characterization is performed by nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), Fourier-transform infrared spectroscopy, and mass spectrometry to confirm the structure and purity.
Tabulated Summary of Key Synthetic Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 7-tert-butyl substitution | Friedel-Crafts alkylation or directed lithiation; tert-butyl chloride or tert-butyl lithium | Regioselective tert-butylation at 7-position of pyrene |
| Bromination | Bromine or N-bromosuccinimide in solvent (e.g., chloroform) | Tetrabromo-7-(tert-butyl)pyrene intermediate |
| Suzuki coupling | Pd(PPh3)4 catalyst, 4-formylphenylboronic acid, K2CO3 base, DMF or toluene, reflux | Attachment of four benzaldehyde-substituted phenyl groups |
| Purification | Column chromatography (silica gel), solvents: DCM/hexane | Pure 4,4',4'',4'''-(7-(tert-butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde |
| Characterization | NMR, FTIR, Mass Spectrometry | Confirmation of structure and ≥95% purity |
Research Findings and Notes
- The introduction of the tert-butyl group enhances solubility and steric protection of the pyrene core, which is beneficial for subsequent functionalization and application in organic electronics.
- Palladium-catalyzed cross-coupling is the most effective method for attaching the benzaldehyde groups, providing high yields and regioselectivity.
- The aldehyde groups on the peripheral phenyl rings allow for further chemical modifications, such as Schiff base formation or polymerization, expanding the compound’s utility.
- The synthetic approach is adaptable, and similar methodologies have been reported for related pyrene-based tetrabenzaldehydes without the tert-butyl substituent, confirming the robustness of this strategy.
- Commercial sources confirm the availability of this compound with high purity (≥95%), indicating the maturity of the synthetic protocols.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids are used for selective oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: The major products include 4,5-dione or 4,5,9,10-tetraone derivatives.
Reduction: The corresponding alcohols or amines depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and light emission can enhance the efficiency of these devices.
- Case Study : Research has demonstrated that incorporating similar pyrene derivatives into OLED structures can improve luminescence and stability under operational conditions. The high electron affinity of the compound allows for effective charge injection and transport .
Fluorescent Probes
Due to its strong fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging. Its stability and brightness make it ideal for tracking cellular processes.
- Documented Findings : Studies have shown that pyrene-based compounds exhibit significant photostability and can be used in live-cell imaging applications without substantial photobleaching .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.
- Research Insight : Investigations into similar compounds have revealed their efficacy as anti-cancer agents by inducing apoptosis in cancer cells through oxidative stress mechanisms .
Material Science
In material science, the compound can serve as a building block for creating advanced materials with tailored properties. Its ability to form stable complexes with metals opens avenues for catalysis and material enhancement.
- Example Application : The incorporation of tetrabenzaldehyde derivatives into polymer matrices has been explored to produce materials with improved mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde involves its interaction with molecular targets through its aldehyde and pyrene moieties. The aldehyde groups can form Schiff bases with amines, while the pyrene core can participate in π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl-substituted pyrene derivative is compared to three key analogues:
Physicochemical Properties
- Solubility : The tert-butyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to unsubstituted TFPPy, which requires harsh conditions for dissolution .
- Thermal Stability : Pyrene-based COFs generally exhibit stability up to 400–500°C . The tert-butyl group may lower decomposition temperatures slightly due to steric strain.
- Surface Area : TFPPy-derived COFs (e.g., PyT-1) achieve surface areas of ~1,200 m<sup>2</sup> g<sup>−1</sup> , while ethene-based ETTB COFs have lower surface areas (~800 m<sup>2</sup> g<sup>−1</sup>) due to tighter packing .
Biological Activity
4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde (CAS No. 1422738-48-4) is a complex organic compound characterized by its tetrabenzaldehyde structure and the presence of a tert-butyl group attached to a pyrene moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The molecular formula of this compound is C48H34O4, with a molecular weight of 674.78 g/mol. It exhibits significant hydrophobic properties due to the pyrene structure and the tert-butyl group, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C48H34O4 |
| Molecular Weight | 674.78 g/mol |
| LogP | 11.7995 |
| Polar Surface Area (TPSA) | 68.28 Ų |
Biological Activity
The biological activity of 4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde has been investigated in various studies focusing on its effects on cellular processes and potential therapeutic applications.
Anticancer Properties
Research indicates that pyrene derivatives exhibit anticancer properties by influencing cell proliferation and apoptosis. The presence of the tert-butyl group may enhance the compound's lipophilicity, facilitating its penetration into cell membranes and potentially increasing its bioavailability in tumor cells.
- Study Findings : A study demonstrated that similar pyrene derivatives can inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antioxidant Activity
Compounds with pyrene structures have been noted for their antioxidant properties. The tert-butyl group may contribute to this activity by stabilizing free radicals.
- Research Insight : In vitro assays have shown that certain pyrene derivatives can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems. This property is crucial for potential applications in preventing oxidative stress-related diseases.
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Cell Line Studies : In vitro studies on human breast cancer cell lines treated with pyrene derivatives showed a significant reduction in cell viability and an increase in apoptotic markers.
- Animal Models : In vivo studies using rodent models indicated that administration of pyrene derivatives resulted in reduced tumor growth rates compared to control groups.
- Mechanistic Studies : Detailed mechanistic investigations revealed that these compounds modulate signaling pathways associated with apoptosis and cell cycle regulation.
Q & A
Q. What are the primary synthetic routes for 4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. Key factors affecting yield include:
- Catalyst choice : Tetrakis(triphenylphosphine)palladium(0) is commonly used, with catalytic amounts (e.g., 0.052 mmol) .
- Solvent system : Reactions in 1,4-dioxane under inert atmospheres (argon or nitrogen) at 85–110°C for 72 hours yield 55–93% .
- Base selection : Potassium carbonate or cesium carbonate improves coupling efficiency .
- Post-reaction purification : Recrystallization from chloroform or Soxhlet extraction removes unreacted monomers .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) resolves aldehyde protons (δ 10.15–10.17 ppm) and aromatic pyrene/benzaldehyde signals (δ 7.84–8.18 ppm) .
- Mass spectrometry : MALDI-TOF MS confirms molecular weight (observed m/z = 619.53 for CHO) .
- Elemental analysis : Matches calculated C, H, and N percentages (e.g., 64.51% C, 3.89% H) .
Advanced Research Questions
Q. How does this compound function as a building block for covalent organic frameworks (COFs), and what linkage mechanisms dominate?
The four aldehyde groups enable Schiff-base condensation with amine-functionalized linkers (e.g., N,N,N',N'-tetrakis(4-aminophenyl)-1,4-benzenediamine) to form imine-linked COFs .
Q. What role does the tert-butyl substituent play in modulating photophysical properties for applications like photocatalysis?
The tert-butyl group:
- Enhances solubility in organic solvents (e.g., chloroform, 1,4-dioxane), facilitating COF synthesis .
- Reduces π-π stacking interference, preserving pyrene's fluorescence for photoinduced charge transfer in COFs .
- Post-synthetic modifications (e.g., with 3-ethylrhodanine) improve photocatalytic H production efficiency (93% yield in COF-DL602) .
Q. How do COFs derived from this compound achieve high iodine adsorption capacities?
Q. What mechanistic insights explain the compound's stability under harsh reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
